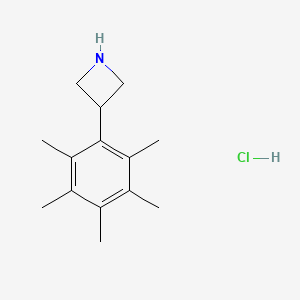
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where an azetidine precursor reacts with a pentamethylphenyl-substituted electrophile under basic conditions . Another approach involves the cyclization of a suitable precursor in the presence of a strong base or acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, the scalability of the aza-Michael addition and cyclization reactions makes them suitable for large-scale production .
化学反应分析
Types of Reactions
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with viral replication .
相似化合物的比较
Similar Compounds
Azetidine: The parent compound with a simpler structure.
3-Amino-3-(2,3,4,5,6-pentamethylphenyl)azetidine: A closely related compound with an amino group instead of a hydrochloride salt.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Uniqueness
3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is unique due to the presence of the pentamethylphenyl group, which imparts increased lipophilicity and steric bulk. This modification can enhance the compound’s stability, reactivity, and biological activity compared to simpler azetidines .
属性
分子式 |
C14H22ClN |
|---|---|
分子量 |
239.78 g/mol |
IUPAC 名称 |
3-(2,3,4,5,6-pentamethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13;/h13,15H,6-7H2,1-5H3;1H |
InChI 键 |
ZFOJBCRWCZZFDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















